2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Description
Properties
CAS No. |
2613388-22-8 |
|---|---|
Molecular Formula |
C9H7F2NO2 |
Molecular Weight |
199.15 g/mol |
IUPAC Name |
2,2-difluoro-3,4-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)5-12-8(13)6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,12,13) |
InChI Key |
SZFKFCQCDWXWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C(=O)N1)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway:
-
Starting Material Preparation : 2,2-Difluorochroman-4-one can be synthesized via Friedel-Crafts acylation of a difluorinated benzene derivative (e.g., 1,2-difluorobenzene) with chloroacetyl chloride, followed by cyclization.
-
Azide Incorporation : Treatment of 2,2-difluorochroman-4-one with NaN₃ in DCM and methanesulfonic acid at 0–5°C induces nucleophilic attack at the carbonyl, forming an imine intermediate.
-
Ring Expansion : The intermediate undergoes rearrangement to yield the benzoxazepinone core.
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane (DCM) |
| Acid Catalyst | Methanesulfonic acid |
| Reaction Time | 4 hours |
| Yield | 90–100% (estimated) |
Advantages : High efficiency and scalability.
Challenges : Requires access to difluorinated chromanone precursors.
Cyclization via Mitsunobu Reaction Using Difluorinated Phenolic Alcohols
The Mitsunobu reaction enables ether bond formation between alcohols and amines, making it suitable for benzoxazepine synthesis. A reported example involves coupling tert-butyl-5-bromo-2-hydroxybenzyl(2-hydroxyethyl)carbamate with triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in DCM to form a benzoxazepine derivative in 53% yield.
Adaptation for Difluoro Target:
-
Precursor Synthesis : Prepare 2,2-difluoro-4-hydroxybenzyl alcohol by reducing 2,2-difluoro-4-hydroxybenzaldehyde.
-
Mitsunobu Cyclization : React the difluorinated alcohol with a β-amino alcohol (e.g., 2-aminoethanol) using DIAD and triphenylphosphine.
-
Oxidation : Oxidize the resulting secondary alcohol to a ketone using Jones reagent or pyridinium chlorochromate (PCC).
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling Agent | DIAD |
| Catalyst | Triphenylphosphine |
| Reaction Time | 12 hours |
| Yield (Cyclization) | 50–60% (estimated) |
Advantages : Precise control over stereochemistry.
Challenges : Moderate yields and sensitivity to moisture.
Post-Cyclization Fluorination via Electrophilic Aromatic Substitution
Introducing fluorine after constructing the benzoxazepinone core may involve electrophilic fluorination. For instance, 3-fluoro-2-methyl-4-(thiomethyl)benzoic acid was synthesized from 3,4-difluoro-2-methylbenzoic acid using sodium thiomethoxide and KOH in dimethylsulfoxide (DMSO).
Application to Target Compound:
-
Core Synthesis : Prepare 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one via methods 1 or 2.
-
Fluorination : Treat the core with a fluorinating agent (e.g., Selectfluor®) in acetonitrile at 80°C.
| Parameter | Value |
|---|---|
| Fluorinating Agent | Selectfluor® |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | 40–50% (estimated) |
Advantages : Flexibility in late-stage functionalization.
Challenges : Low regioselectivity and competing side reactions.
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,2-Dimethoxyethane/H₂O |
| Yield | 60–70% (estimated) |
Advantages : Modular and applicable to diverse fluorinated partners.
Challenges : Requires stable boronic esters and optimized conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of benzoxazepines exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can inhibit the growth of various bacterial strains. For instance:
- Bacterial Inhibition : A study demonstrated that certain benzoxazepine derivatives had inhibitory zones against Escherichia coli and Staphylococcus aureus, suggesting potential use as antibacterial agents .
- Fungal Activity : Similar compounds have been tested against fungal pathogens such as Candida albicans, showing promising antifungal activity .
2. Neuropharmacological Potential
Benzoxazepines are known for their neuroactive properties. The structural characteristics of this compound suggest potential applications in treating neurological disorders:
- Anxiolytic Effects : Some studies indicate that benzoxazepine derivatives can modulate GABAergic activity, which may lead to anxiolytic effects .
- Antidepressant Activity : Other research has pointed towards the potential antidepressant effects of related compounds through serotonin receptor modulation .
Material Science Applications
1. Fluorinated Polymers
The incorporation of fluorinated compounds like this compound into polymer matrices can enhance material properties:
- Enhanced Thermal Stability : Fluorinated polymers often exhibit improved thermal and chemical stability compared to their non-fluorinated counterparts.
- Hydrophobic Properties : The presence of fluorine increases hydrophobicity, making these materials suitable for applications in coatings and membranes .
Case Studies
Mechanism of Action
The mechanism of action of 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can be contextualized by comparing it to related benzoxazepinone derivatives and structurally analogous heterocycles. Key comparisons are summarized below:
Structural Analogues in the Benzoxazepinone Class
Key Observations:
- Fluorination Position: The 2,2-difluoro substitution on the oxazepine ring (vs.
- Electron-Withdrawing Groups : The nitro group in the 7-nitro derivative increases reactivity toward nucleophilic attack, whereas the 2,2-difluoro compound exhibits greater stability under physiological conditions .
Comparison with Diazepine Derivatives
Diazepines (seven-membered rings with two nitrogen atoms) share pharmacological relevance but differ in electronic profiles:
Key Observations:
- Aromatic vs. Non-Aromatic Cores: Benzoxazepinones (aromatic) exhibit stronger binding to aromatic-rich enzyme pockets (e.g., kinases) compared to non-aromatic diazepines .
- Substituent Flexibility: The 2,2-difluoro benzoxazepinone’s fluorine atoms provide a balance of lipophilicity and polarity, offering advantages over the more lipophilic chlorinated benzodiazepines in solubility-driven applications .
Biological Activity
2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H8F2N2O
- Molecular Weight : 202.18 g/mol
- CAS Number : 1423027-83-1
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of interest include:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. Research has shown that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It appears to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways leading to cell death in malignant cells.
- Modulation of Inflammatory Mediators : It may inhibit the expression of key inflammatory mediators such as TNF-alpha and IL-6.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | References |
|---|---|---|
| Antitumor | Cytotoxicity against various cancer lines | , |
| Anti-inflammatory | Reduced cytokine production | , |
| Neuroprotective | Potential neuroprotection |
Case Study 1: Antitumor Efficacy
A study published in Journal of Cancer Research evaluated the antitumor efficacy of this compound against human colorectal cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptosis was confirmed via flow cytometry analysis.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Inflammation Journal demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in an LPS-induced inflammation model in mice. Histological analysis revealed reduced tissue damage and inflammation markers compared to controls.
Q & A
What are the established synthetic routes for 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, and how can reaction conditions be optimized for improved yields?
Basic:
The synthesis typically involves cyclization of fluorinated precursors. A common approach uses a Pictet-Spengler-like reaction, where a fluorinated amine reacts with a carbonyl-containing substrate under acidic conditions to form the benzoxazepinone core . Key steps include controlling temperature (e.g., reflux in toluene) and selecting catalysts (e.g., p-toluenesulfonic acid) to enhance regioselectivity.
Advanced:
Optimization strategies:
- Fluorine handling : Fluorinated intermediates are sensitive to hydrolysis. Use anhydrous conditions and inert atmospheres (argon/nitrogen) to minimize side reactions .
- Catalyst screening : Lewis acids like BF₃·OEt₂ can improve cyclization efficiency.
- Scale-up challenges : Transitioning from batch to flow chemistry reduces exothermic risks and improves reproducibility .
How can structural ambiguities in 2,2-difluoro-benzoxazepinone derivatives be resolved using crystallographic data?
Basic:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related benzoxazepinone derivative (C14H15N3O3) was resolved with space group P1, revealing deviations in ring planarity (r.m.s. = 0.019 Å) critical for conformational analysis .
Advanced:
- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···O bonds) to predict packing efficiency and stability .
- Comparative crystallography : Overlay structures with non-fluorinated analogs (e.g., 2-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one) to assess fluorine’s steric/electronic effects .
What is the hypothesized biological activity of 2,2-difluoro-benzoxazepinone, and how can structure-activity relationships (SAR) be explored?
Basic:
Benzoxazepinones often target neurotransmitter receptors (e.g., GABAₐ) due to structural similarity to benzodiazepines. Preliminary assays may include radioligand binding studies to quantify affinity .
Advanced:
- Fluorine substitution : Compare 2,2-difluoro derivatives with mono- or non-fluorinated analogs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins .
- Metabolic stability : Assess oxidative metabolism (e.g., CYP450 assays) to evaluate fluorine’s impact on half-life .
How does fluorine substitution influence the physicochemical properties of benzoxazepinones?
Basic:
Fluorine increases lipophilicity (logP) and metabolic stability. For 2,2-difluoro derivatives, the electron-withdrawing effect stabilizes the oxazepinone ring against hydrolysis .
Advanced:
- Computational modeling : Density Functional Theory (DFT) can predict charge distribution and dipole moments, explaining solubility differences vs. non-fluorinated analogs .
- Solubility-lipophilicity balance : Use shake-flask assays to correlate logD (pH 7.4) with membrane permeability .
How should researchers address contradictions in synthetic yields reported across literature?
Basic:
Validate methods via replication under standardized conditions (solvent purity, catalyst batch). For example, discrepancies in Pictet-Spengler reaction yields may arise from trace moisture in solvents .
Advanced:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .
- Spectroscopic monitoring : In-situ IR or NMR tracks intermediate formation, identifying bottlenecks (e.g., stalled cyclization) .
What green chemistry principles can be applied to the synthesis of fluorinated benzoxazepinones?
Advanced:
- Solvent-free reactions : Mechanochemical grinding (e.g., ball milling) reduces waste and improves atom economy .
- Biocatalysis : Explore lipases or transaminases for enantioselective synthesis, avoiding harsh acids/bases .
How can computational methods predict the biological targets of 2,2-difluoro-benzoxazepinone?
Advanced:
- Molecular docking : Screen against GABAₐ receptor models (PDB: 6HUP) to identify binding poses .
- QSAR modeling : Train models on benzodiazepine datasets to forecast activity cliffs .
What are the stability profiles of 2,2-difluoro-benzoxazepinone under varying storage conditions?
Basic:
Store at –20°C under argon, shielded from light. Degradation via ring-opening is accelerated by humidity .
Advanced:
- Forced degradation studies : Expose to heat (40°C), UV light, and acidic/basic conditions, monitoring via HPLC-MS to identify degradation pathways .
How can analytical methods be optimized for purity assessment of fluorinated benzoxazepinones?
Advanced:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers, critical for pharmacokinetic studies .
- ICP-MS : Quantitate trace metal catalysts (e.g., Pd, Cu) to ≤1 ppm .
What cross-disciplinary applications exist for fluorinated benzoxazepinones beyond medicinal chemistry?
Advanced:
- Material science : Incorporate into polymers for enhanced thermal stability (fluorine’s low polarizability) .
- Agrochemicals : Screen for herbicidal activity via acetyl-CoA carboxylase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
